4-(5-Bromo-2-pyridinyl)phenol
Description
4-(5-Bromo-2-pyridinyl)phenol is a brominated aromatic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a phenol group at the para position of the pyridine. This structure combines the electron-withdrawing effects of bromine with the acidic phenolic hydroxyl group, making it a versatile intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
4-(5-bromopyridin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-9-3-6-11(13-7-9)8-1-4-10(14)5-2-8/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBCQZIIQQHHCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-pyridinyl)phenol typically involves the bromination of 2-pyridinylphenol. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-pyridinyl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can be oxidized to form quinones, while reduction reactions can modify the pyridine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Employed in the Suzuki–Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce quinones.
Scientific Research Applications
4-(5-Bromo-2-pyridinyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-pyridinyl)phenol involves its interaction with molecular targets through its functional groups. The phenol group can participate in hydrogen bonding and other interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
Structural Features :
- Contains a phenol group linked to an imidazole core substituted with two phenyl rings.
- Extended π-conjugation due to the imidazole and phenyl groups.
2-Amino-1-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-hexahydroquinoline-3-carbonitrile
Structural Features :
- Bromopyridine moiety linked to a hexahydroquinoline scaffold with dichlorophenyl and nitrile groups.
5-Bromo-2-(4-fluorophenyl)pyridine
Structural Features :
- Pyridine ring substituted with bromine (5-position) and fluorophenyl (2-position).
3-((5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenol
Structural Features :
- Bromopyrimidine core with a pyrrolidinyl group and phenolic amine.
Biological Activity
4-(5-Bromo-2-pyridinyl)phenol, a compound with potential biological significance, has garnered attention for its various pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a bromine atom attached to a pyridine ring, which is further connected to a phenolic group. This structure is crucial for its biological activity, influencing its interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which can lead to altered metabolic pathways in cells. This mechanism is common among many phenolic compounds and contributes to their therapeutic effects.
- Receptor Modulation : It may also function as a modulator of various receptors, impacting cellular signaling pathways and influencing physiological responses .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance:
- Antibacterial Effects : The compound has demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies suggest that its mechanism may involve interference with bacterial cell wall synthesis or function .
| Activity | Target Organism | Effect |
|---|---|---|
| Antibacterial | Methicillin-resistant Staphylococcus aureus | Inhibition of growth |
| Antifungal | Candida albicans | Reduced viability |
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties:
- Cell Proliferation Inhibition : In vitro assays indicate that the compound can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of various pyridine derivatives, including this compound. The results indicated a significant reduction in bacterial viability at submicromolar concentrations, highlighting its potential as a lead compound for developing new antibiotics .
- Anticancer Research : In a study investigating the anticancer effects of phenolic compounds, this compound was found to induce apoptosis in breast cancer cells. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, suggesting its potential utility in cancer therapy.
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. However, initial findings suggest moderate bioavailability and favorable distribution characteristics in animal models. Further studies are needed to elucidate its metabolic pathways and elimination routes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
